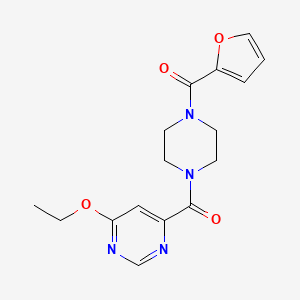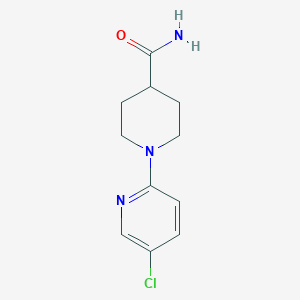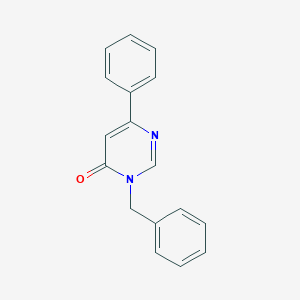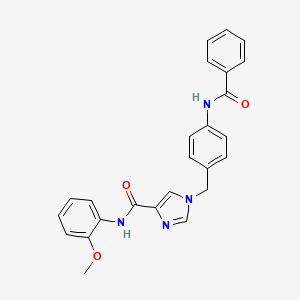
(1-(4-fluorophenyl)-4-propoxy-1H-pyrazol-3-yl)(4-phenylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(4-fluorophenyl)-4-propoxy-1H-pyrazol-3-yl)(4-phenylpiperazin-1-yl)methanone is a synthetic compound that has gained significant attention in scientific research. It is commonly referred to as FPPP and is used as a research chemical in various fields such as pharmacology and neuroscience.
Mechanism of Action
FPPP acts as a dopamine and serotonin receptor agonist. It binds to these receptors and activates them, leading to an increase in the levels of these neurotransmitters in the brain. This mechanism of action is responsible for the potential therapeutic effects of FPPP in neurological disorders.
Biochemical and Physiological Effects:
FPPP has been shown to have various biochemical and physiological effects. It has been reported to increase dopamine and serotonin release in the brain, leading to improved mood and cognitive function. FPPP has also been shown to increase locomotor activity in animal studies.
Advantages and Limitations for Lab Experiments
FPPP has several advantages for lab experiments. It is a potent and selective dopamine and serotonin receptor agonist, making it a useful tool for studying the role of these receptors in the brain. FPPP is also stable and has a long shelf life, making it easy to store and transport. However, FPPP has limitations such as its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Future Directions
There are several future directions for the study of FPPP. One area of research is the potential use of FPPP as a therapeutic agent for neurological disorders. Further studies are needed to determine the safety and efficacy of FPPP in humans. Another area of research is the development of new piperazine derivatives with improved anticancer properties. Additionally, the role of dopamine and serotonin receptors in various physiological processes is still not fully understood, and further studies using FPPP may provide new insights into these processes.
Conclusion:
In conclusion, FPPP is a synthetic compound that has gained significant attention in scientific research. Its potential therapeutic properties and mechanism of action make it a useful tool for studying the role of dopamine and serotonin receptors in the brain. However, its potential toxicity and the need for specialized equipment and expertise to handle it safely limit its use. Further studies are needed to determine the safety and efficacy of FPPP in humans and to develop new piperazine derivatives with improved properties.
Synthesis Methods
The synthesis of FPPP involves a series of chemical reactions that require expertise in organic chemistry. The process involves the condensation of 4-fluorophenylhydrazine with propionyl chloride to form 4-fluorophenylacetohydrazide. The resulting compound is then reacted with 4-phenylpiperazine to form FPPP. The synthesis method has been optimized to produce high yields of pure FPPP.
Scientific Research Applications
FPPP is widely used in scientific research for its potential therapeutic properties. It has been studied as a potential treatment for various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. FPPP is also used to study the role of dopamine and serotonin receptors in the brain. Additionally, FPPP has been used to investigate the potential use of piperazine derivatives as anticancer agents.
properties
IUPAC Name |
[1-(4-fluorophenyl)-4-propoxypyrazol-3-yl]-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O2/c1-2-16-30-21-17-28(20-10-8-18(24)9-11-20)25-22(21)23(29)27-14-12-26(13-15-27)19-6-4-3-5-7-19/h3-11,17H,2,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJSCUHAGTZSFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)N2CCN(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-fluorophenyl)-4-propoxy-1H-pyrazol-3-yl)(4-phenylpiperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-{[({5-[(4-ethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/no-structure.png)
![2-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-ethanol](/img/structure/B2887233.png)



![6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbaldehyde](/img/structure/B2887240.png)
![Ethyl 2-(1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2887242.png)
![N-(2,5-dimethoxyphenyl)-2-((3-ethyl-8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2887244.png)


![1-(2-chlorophenyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2887250.png)

![5-Bromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B2887253.png)